N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine-thioether backbone linked to a 2,4-dimethylthiazole moiety and an acetylphenyl group. The compound’s design leverages the pharmacophoric importance of thioether linkages and heterocyclic systems, which enhance binding to target proteins and improve metabolic stability .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-11-19(27-13(3)20-11)16-8-9-18(23-22-16)26-10-17(25)21-15-6-4-14(5-7-15)12(2)24/h4-9H,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBBMYAFOBRDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives.
Coupling reactions: The thiazole and pyridazine rings are then coupled using thiol-based reagents to form the thioacetamide linkage.
Acetylation: The final step involves the acetylation of the phenyl group to obtain the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetylphenyl group or the pyridazine ring, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced acetylphenyl derivatives, reduced pyridazine derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study demonstrated that this compound showed notable growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% and 75.99%, respectively. Such findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant bacterial strains.
Case Study: Antibacterial Activity
In a recent evaluation, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics like linezolid, indicating its potential as an effective antimicrobial agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity.
Research Findings
Studies have shown that modifications to the thiazole and pyridazine moieties can significantly influence the biological activity of the compound. For instance, variations in substituents on the thiazole ring have been linked to enhanced anticancer and antimicrobial activities, prompting further investigation into analogs with improved profiles .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being explored through various biochemical assays.
Mechanistic Studies
Preliminary investigations suggest that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms. Additionally, it has shown potential as a 5-lipoxygenase inhibitor, which could be relevant in inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- AS111 exhibited 1.28-fold higher anti-inflammatory activity than diclofenac in a formalin-induced rat edema model, attributed to its triazole-pyridine system enhancing target engagement .
- Brominated analogs (e.g., Compound 25 , 27 ) showed reduced solubility but retained bioactivity, suggesting halogenation impacts pharmacokinetics without compromising efficacy .
Cytotoxicity and Kinase Inhibition
- Triazinoindole-thioacetamides (e.g., Compound 23) demonstrated moderate cytotoxicity in MTT assays, with IC₅₀ values ranging from 10–50 µM, likely due to interactions with kinases or DNA repair pathways .
- Pyridinyl-thiazole carboxamides (e.g., 3a–s) from showed nanomolar-range inhibition of specific kinases, highlighting the role of pyridine-thiazole systems in target specificity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: The acetyl group in the target compound may enhance metabolic stability compared to cyanomethyl (Compound 23) or phenoxy (Compound 24) substituents .
- Halogenation : Brominated derivatives (e.g., Compound 25) showed improved target affinity but reduced solubility, suggesting a trade-off between potency and bioavailability .
Biological Activity
The compound N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key functional groups:
- Acetylphenyl group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Thiazole ring : Recognized for its diverse pharmacological activities, including antimicrobial and anticancer effects.
- Pyridazinyl group : This component may contribute to the compound's interaction with various biological targets.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study comparing various thiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been linked to the inhibition of tumor cell proliferation. In vitro studies have demonstrated that certain thiazole-based compounds can impair the viability of cancer cell lines, indicating their potential use in cancer therapy. For example, a related thiazole compound was found to inhibit cell growth in K-562 leukemia cells significantly .
Enzyme Inhibition
Thiazole-containing compounds are often evaluated for their ability to inhibit specific enzymes involved in disease processes. For instance, some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A related study reported an IC50 value of 2.7 µM for AChE inhibition by a thiazole derivative . This suggests that this compound may also possess similar inhibitory activity.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives demonstrated that modifications to the thiazole ring could enhance antimicrobial activity against specific pathogens. The study highlighted the importance of substituent groups in determining efficacy .
- Anticancer Research : In vitro assays conducted on cancer cell lines revealed that certain thiazole derivatives significantly inhibited proliferation and induced apoptosis in tumor cells. The research focused on structure-activity relationships (SAR) to optimize these compounds for better therapeutic outcomes .
- Enzyme Inhibition Studies : Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their target enzymes. These studies help elucidate the mechanisms behind their biological activities and guide the design of more potent inhibitors .
Q & A
Q. Table 1. SAR of Structural Analogs
| Compound Modification | Bioactivity (IC50, nM) | Target Selectivity |
|---|---|---|
| Pyridazine core (Parent) | 120 ± 15 | Kinase A |
| Pyrimidine core | 450 ± 30 | Kinase A/B |
| 4-Nitrophenyl substituent | 85 ± 10 | Kinase A/C |
Validation : Confirm predicted SAR trends with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via flow cytometry) .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- HPLC-DAD/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Use a C18 column with acetonitrile/water + 0.1% formic acid .
- NMR Stability Studies : Track structural integrity (e.g., thioether bond cleavage) in deuterated PBS at 37°C. 1H NMR peaks at δ 3.8–4.2 ppm (methylene protons adjacent to sulfur) are critical markers .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (5°C/min ramp to 300°C) to guide storage conditions .
How should researchers design experiments to study this compound’s interaction with cytochrome P450 enzymes?
Level: Advanced
Methodological Answer:
- In Vitro Metabolism :
- Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at timed intervals with acetonitrile and analyze metabolites via LC-QTOF-MS .
- Identify CYP isoforms involved via chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- In Silico Prediction :
- Apply docking simulations to CYP3A4 (PDB: 1TQN) to predict binding modes and potential inhibitory effects .
- In Vivo Correlation :
- Administer the compound to CYP-humanized mice and measure plasma pharmacokinetics (Cmax, AUC) with/without CYP inhibitors .
What are the best practices for optimizing yield in large-scale synthesis without compromising purity?
Level: Advanced
Methodological Answer:
- Process Optimization :
- Replace DMF with cyclopentyl methyl ether (CPME) for greener solvent selection .
- Use flow chemistry for the pyridazine-thiazole coupling step to enhance heat transfer and reduce reaction time .
- Quality Control :
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Crystallization optimization: Screen solvents (ethanol/water mixtures) to improve crystal habit and filterability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
